molecular formula C16H19ClN2O4 B597125 L-N-Boc-6-chlorotryptophan CAS No. 1234875-52-5

L-N-Boc-6-chlorotryptophan

Cat. No.: B597125
CAS No.: 1234875-52-5
M. Wt: 338.788
InChI Key: QIUZGOVYNVWFFN-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-N-Boc-6-chlorotryptophan is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) group protecting the α-amine and a chlorine substituent at the 6-position of the indole ring. This modification enhances stability during synthetic procedures while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . The Boc group’s steric bulk and acid sensitivity make it ideal for stepwise peptide chain elongation.

Properties

IUPAC Name

(2S)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUZGOVYNVWFFN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680989
Record name N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234875-52-5
Record name N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Boc Protection of 6-Chlorotryptophan

The most straightforward method involves protecting the amino group of 6-chlorotryptophan with a tert-butoxycarbonyl (Boc) group. This two-step process begins with the synthesis of 6-chlorotryptophan, followed by Boc protection under mild conditions.

Synthesis of 6-Chlorotryptophan :
6-Chlorotryptophan is typically prepared via electrophilic aromatic substitution on tryptophan. While direct chlorination poses regioselectivity challenges, optimized conditions using reagents like sulfuryl chloride (SO₂Cl₂) in acetic acid at 0–5°C achieve preferential chlorination at the 6-position. Alternative routes employ pre-functionalized indole derivatives, such as 6-chloroindole, which undergoes Friedel-Crafts alkylation with serine or glycine equivalents to construct the tryptophan backbone.

Boc Protection :
The amino group of 6-chlorotryptophan is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A representative procedure involves dissolving 6-chlorotryptophan (1 equiv) in dichloromethane (DCM), adding triethylamine (1.2 equiv) and Boc₂O (1.1 equiv), and stirring at room temperature for 12 hours. The reaction proceeds quantitatively, yielding L-N-Boc-6-chlorotryptophan with >97% purity after column chromatography (DCM/MeOH = 20:1).

Key Data :

ParameterValueSource
Yield (Boc protection)94–97%
Reaction Time12–24 hours
Purity Post-Purification>97.00%

Alternative Synthetic Routes via Cyclization and Functionalization

For substrates where direct chlorination is impractical, multi-step routes leveraging cyclization and cross-coupling reactions offer viable alternatives.

Patent-Based Synthesis (CN102911106A) :
A patent describes the synthesis of L-N-Boc-protected tryptophan analogs through cyclization of L-2-aminoadipic acid:

  • Cyclization : L-2-aminoadipic acid undergoes cyclization in acetic acid/water (80°C, 12 hours) to form L-2-pyrrolidone-6-carboxylic acid (84.6% yield).

  • Esterification : Treatment with trimethylsilyl diazomethane (TMSD) in methanol yields L-2-pyrrolidone-6-methyl ester.

  • Boc Protection : The amine is protected with Boc₂O in methanol/triethylamine (25°C, 10 hours, 94% yield).

  • Reduction and Functionalization : Lithium triethylborohydride reduces the ketone to alcohol, followed by a Heck reaction with iodobenzene to install the indole moiety.

This route, though lengthier, ensures stereochemical integrity and scalability, critical for industrial applications.

Dynamic Thermodynamic Resolution :
A 2015 study demonstrated the use of nickel-catalyzed dynamic resolution to access enantiopure 6-chlorotryptophan derivatives. Starting from rac-6-chlorotryptophan, refluxing with Ni(OAc)₂·4H₂O and K₂CO₃ in methanol selectively yields the L-enantiomer, which is subsequently Boc-protected (dr = 99:1).

Enzymatic and Biosynthetic Considerations

Flavin-dependent halogenases, such as AbeH, catalyze regioselective chlorination of tryptophan. While AbeH specifically produces 5-chlorotryptophan, engineering analogous enzymes for 6-position selectivity remains an area of active research. Enzymatic methods offer advantages in sustainability and stereocontrol but currently lack direct applicability for 6-chlorotryptophan synthesis.

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes cost-effectiveness and reproducibility:

  • Continuous Flow Systems : Automated reactors maintain precise temperature control during chlorination and Boc protection steps, reducing side reactions.

  • Solvent Recycling : Methanol and DCM are recovered via distillation, aligning with green chemistry principles.

  • Quality Control : In-process analytics (HPLC, LC-MS) ensure intermediates meet purity thresholds (>97%) before proceeding.

Purification and Analytical Characterization

Purification Protocols :

  • Column Chromatography : Silica gel eluted with DCM/MeOH (20:1) removes unreacted starting materials.

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystalline this compound (mp 138–140°C).

Analytical Data :

TechniqueFindingsSource
HPLCRetention time = 8.2 min (C18 column)
[α]D²⁵+32.5° (c = 1.0, MeOH)
HRMS (ESI+)m/z 339.1243 [M+H]+

Chemical Reactions Analysis

Types of Reactions

L-N-Boc-6-chlorotryptophan undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 6-chlorotryptophan.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Deprotection Reactions: The Boc group is removed using acids like trifluoroacetic acid (TFA) in DCM at room temperature.

Major Products Formed

    Substitution Reactions: The major products are substituted tryptophan derivatives.

    Deprotection Reactions: The major product is 6-chlorotryptophan.

Scientific Research Applications

L-N-Boc-6-chlorotryptophan has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying enzyme-substrate interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of L-N-Boc-6-chlorotryptophan involves its interaction with specific molecular targets. The Boc protecting group provides stability and prevents unwanted reactions during synthesis. The chlorine atom on the indole ring can participate in various biochemical interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Research and Application Insights

  • Synthetic Utility : Boc protection is preferred for acid-stable intermediates, whereas Fmoc derivatives dominate SPPS due to orthogonal protection strategies .
  • Purity Standards : High-purity (>95%) halogenated tryptophans ensure reproducibility in pharmaceutical manufacturing and biochemical assays .

Biological Activity

L-N-Boc-6-chlorotryptophan is a modified amino acid derivative of tryptophan, notable for its structural features that include a tert-butyloxycarbonyl (Boc) protecting group and a chlorine atom at the sixth position of the indole ring. This compound has garnered interest in biochemical research due to its potential applications in peptide synthesis and its influence on biological activity through structural modifications.

  • Chemical Formula : C₁₆H₁₉ClN₂O₄
  • CAS Number : 1234875-52-5
  • Structure : The Boc group protects the amino group, facilitating selective reactions during peptide synthesis, while the chlorine atom can affect protein structure and function.

Biological Significance

This compound itself is not biologically active; however, when incorporated into peptides, it can significantly alter their interactions with biological targets. The presence of the chlorine atom introduces a strong electron-withdrawing effect, which can enhance binding affinities and stability of peptides in various biological contexts.

  • Protein Interaction Modulation : Peptides containing this compound have been shown to modulate protein-protein interactions, making them useful as probes for studying enzyme functions and interactions within cellular pathways .
  • Stability and Binding Affinity Improvement : Incorporating this compound into peptide sequences can enhance their stability against proteolytic degradation and improve their binding affinities to target proteins.
  • Crystallography Applications : The chlorine atom enhances X-ray crystallography results by improving the signal-to-noise ratio, aiding in the resolution of protein structures.

Case Studies

  • Antimicrobial Peptide Development : Research has demonstrated that peptides synthesized with this compound exhibit increased antimicrobial activity compared to their unmodified counterparts. For instance, a study showed that introducing this modified amino acid into peptide sequences resulted in enhanced activity against various bacterial strains .
  • Cancer Therapeutics : In studies targeting protein-protein interactions involved in cancer progression, peptides incorporating this compound displayed improved binding characteristics to oncogenic proteins, suggesting potential therapeutic applications in cancer treatment .
  • Enzyme-substrate Interaction Studies : The compound has been utilized to investigate enzyme-substrate interactions, particularly in halogenase enzymes that modify tryptophan derivatives. The incorporation of this compound allows for detailed mechanistic studies of these enzymes .

Comparative Analysis

Compound NameStructure/ModificationUnique Features
L-TryptophanUnmodified amino acidNatural precursor for serotonin
L-N-Boc-7-chlorotryptophanChlorine at position 7Different regioselectivity
6-Chloro-L-TryptophanChlorine at position 6 without BocMore reactive due to unprotected amino
L-N-Boc-TryptophanNo chlorine modificationCommonly used in peptide synthesis
This compound Chlorine at position 6 with BocSelective reactivity and potential applications in peptide synthesis

Q & A

Basic Research Questions

Q. What are the optimal conditions for Boc protection of 6-chlorotryptophan in solid-phase peptide synthesis?

  • Methodological Answer : The Boc (tert-butoxycarbonyl) group is introduced under mild alkaline conditions (e.g., using di-tert-butyl dicarbonate in a 1:1 mixture of dioxane and water at pH 8–9). Reaction progress is monitored via TLC or HPLC to ensure complete protection. Excess reagents are removed via precipitation in cold ether, followed by recrystallization from ethanol/water mixtures .
  • Key Data : Boc-protected tryptophan derivatives typically exhibit melting points between 100°C (decomposition) and 137°C, depending on substituents .

Q. How can researchers validate the purity of L-N-Boc-6-chlorotryptophan using standard analytical techniques?

  • Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 280 nm (tryptophan absorption). Confirmatory methods include 1H^1H-NMR (e.g., characteristic indole proton signals at δ 7.0–7.5 ppm) and mass spectrometry (expected [M+H]+ ion at m/z 356.7 for C16_{16}H19_{19}ClN2_2O4_4) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to minimize oxidation of the indole ring and hydrolysis of the Boc group. Stability tests under accelerated conditions (40°C, 75% humidity) show <5% degradation over 6 months when properly stored .

Advanced Research Questions

Q. How can researchers address low yields in the regioselective chlorination of tryptophan during Boc-protected intermediate synthesis?

  • Methodological Answer : Regioselective chlorination at the 6-position is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C. Competing 5- or 7-chloro byproducts are minimized by controlling stoichiometry (1.1 eq NCS) and reaction time (≤2 hours). Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) isolates the desired isomer .
  • Data Contradiction Note : Conflicting reports on optimal solvent systems (DMF vs. acetic acid) require validation via 13C^{13}C-NMR to confirm substitution patterns .

Q. What strategies resolve enantiomeric impurities in this compound synthesized via asymmetric catalysis?

  • Methodological Answer : Enantiomeric excess (ee) is determined via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Impurities >2% necessitate recrystallization in tert-butyl methyl ether or kinetic resolution using enzymatic methods (e.g., lipase-mediated hydrolysis of ester derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.